4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound known for its unique structural features and potential applications in various fields. This compound consists of a benzamide core with a tert-butyl group and a 3,4-dimethoxyphenyl ethyl substituent, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzoic acid and 3,4-dimethoxyphenethylamine.
Amide Formation: The carboxylic acid group of 4-tert-butylbenzoic acid is activated using reagents like thionyl chloride or carbodiimides, followed by reaction with 3,4-dimethoxyphenethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
- 4-tert-butyl-N-[2-(3,4-dimethylphenyl)ethyl]benzamide
Uniqueness
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and reactivity.
Biological Activity
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound recognized for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. Its molecular formula is C21H27NO3, with a molecular weight of approximately 341.45 g/mol. This compound has drawn attention due to its potential therapeutic applications, including antioxidant and antimicrobial properties.
Antioxidant Properties
The compound exhibits significant antioxidant activity , which is crucial for neutralizing free radicals that can lead to oxidative stress and cellular damage. Research findings indicate:
- In Vitro Assays : Cell-based assays demonstrate that this compound can effectively scavenge free radicals. Cells exposed to oxidative stress (e.g., hydrogen peroxide) show increased viability when treated with this compound.
- Dose-Dependent Effects : Studies reveal a dose-dependent reduction in oxidative stress markers, indicating that higher concentrations of the compound correlate with greater protective effects on cells.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties :
- Efficacy Against Gram-Positive Bacteria : It shows promising activity against various Gram-positive strains, including Staphylococcus aureus. This suggests potential applications in developing antibacterial coatings or treatments.
- Limited Activity Against Gram-Negative Bacteria : The effectiveness against Gram-negative bacteria, such as Escherichia coli, is notably less pronounced, highlighting the need for further research to enhance its spectrum of activity.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme and Receptor Modulation : The compound may bind to enzymes or receptors, thus modulating their activities which can lead to various biological responses. This mechanism is particularly relevant in the context of its antioxidant and antimicrobial actions.
Quantitative Analysis
Research employing high-performance liquid chromatography (HPLC) has been utilized to determine the concentration of this compound in biological samples. This analytical technique supports the assessment of its biological activity by quantifying its presence in various experimental setups.
Animal Studies
Animal models have been employed to evaluate the compound's effects on oxidative stress markers. These studies provide insights into its potential therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Comparative Studies
Comparative analyses have been conducted with similar compounds to elucidate the unique properties of this compound:
Compound Name | Structure | Biological Activity |
---|---|---|
4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide | Structure | Moderate antioxidant activity |
4-tert-butyl-N-[2-(3,4-dimethylphenyl)ethyl]benzamide | Structure | Lower antibacterial efficacy |
The presence of the 3,4-dimethoxyphenyl group distinguishes this compound from others, enhancing its reactivity and biological properties compared to structurally similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)17-9-7-16(8-10-17)20(23)22-13-12-15-6-11-18(24-4)19(14-15)25-5/h6-11,14H,12-13H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTGBAPNZCNQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.